molecular formula C24H18N2O8 B14943728 3-(7-methoxy-1,3-benzodioxol-5-yl)-N-(5-methyl-1,2-oxazol-3-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide

3-(7-methoxy-1,3-benzodioxol-5-yl)-N-(5-methyl-1,2-oxazol-3-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide

Cat. No.: B14943728
M. Wt: 462.4 g/mol
InChI Key: OIGPKIOEIHSMCT-UHFFFAOYSA-N
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Description

3-(7-methoxy-1,3-benzodioxol-5-yl)-N-(5-methyl-1,2-oxazol-3-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide is a complex organic compound with a unique structure that combines several functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 3-(7-methoxy-1,3-benzodioxol-5-yl)-N-(5-methyl-1,2-oxazol-3-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core furo[3,2-c]chromene structure, followed by the introduction of the benzodioxol and oxazol groups. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the furo[3,2-c]chromene ring can be reduced to form an alcohol.

    Substitution: The benzodioxol and oxazol groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(7-methoxy-1,3-benzodioxol-5-yl)-N-(5-methyl-1,2-oxazol-3-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Compared to other similar compounds, 3-(7-methoxy-1,3-benzodioxol-5-yl)-N-(5-methyl-1,2-oxazol-3-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide is unique due to its specific combination of functional groups and structural features. Similar compounds include:

  • 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
  • Methyl 3-(7-methoxy-1,3-benzodioxol-5-yl)-3-(5,6,7-trihydroxy-4-oxo-2-phényl-4H-chromén-8-yl)propanoate
  • (3-(1,3-benzodioxol-5-yl)-2-oxiranyl)(3,4-dimethoxyphenyl)methanone

These compounds share some structural similarities but differ in their specific functional groups and overall structure, leading to different chemical and biological properties.

Properties

Molecular Formula

C24H18N2O8

Molecular Weight

462.4 g/mol

IUPAC Name

3-(7-methoxy-1,3-benzodioxol-5-yl)-N-(5-methyl-1,2-oxazol-3-yl)-4-oxo-2,3-dihydrofuro[3,2-c]chromene-2-carboxamide

InChI

InChI=1S/C24H18N2O8/c1-11-7-17(26-34-11)25-23(27)22-18(12-8-15(29-2)21-16(9-12)30-10-31-21)19-20(33-22)13-5-3-4-6-14(13)32-24(19)28/h3-9,18,22H,10H2,1-2H3,(H,25,26,27)

InChI Key

OIGPKIOEIHSMCT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2C(C3=C(O2)C4=CC=CC=C4OC3=O)C5=CC6=C(C(=C5)OC)OCO6

Origin of Product

United States

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